molecular formula C7H9NO2 B13809062 2-Furanacetamide, N-methyl-

2-Furanacetamide, N-methyl-

Cat. No.: B13809062
M. Wt: 139.15 g/mol
InChI Key: RZXHHWSWAYUFTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methyl-2-furanacetamide is an organic compound with the molecular formula C7H9NO2. It is a derivative of furan, a heterocyclic aromatic compound characterized by a five-membered ring containing one oxygen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Methyl-2-furanacetamide can be synthesized through several methods. One common approach involves the reaction of 2-furoic acid with methylamine under appropriate conditions to form the desired amide. The reaction typically requires a dehydrating agent such as thionyl chloride or carbodiimide to facilitate the formation of the amide bond .

Industrial Production Methods

In an industrial setting, the production of N-Methyl-2-furanacetamide may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the synthesis process. Additionally, purification techniques like recrystallization or chromatography are employed to isolate the pure compound .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-2-furanacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Methyl-2-furanacetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Methyl-2-furanacetamide involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signaling pathways related to inflammation and microbial growth .

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-2-furoylamine
  • 2-Furancarboxamide
  • N-Methyl-2-furanacetamide derivatives

Uniqueness

N-Methyl-2-furanacetamide is unique due to its specific structural features, such as the presence of both a furan ring and an amide group. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C7H9NO2

Molecular Weight

139.15 g/mol

IUPAC Name

2-(furan-2-yl)-N-methylacetamide

InChI

InChI=1S/C7H9NO2/c1-8-7(9)5-6-3-2-4-10-6/h2-4H,5H2,1H3,(H,8,9)

InChI Key

RZXHHWSWAYUFTP-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)CC1=CC=CO1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.